3-(5-chloro-1H-indol-3-yl)propanoic Acid
Description
Significance of Indole (B1671886) Derivatives in Contemporary Medicinal Chemistry Research
Indole derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The indole nucleus is a versatile scaffold that can be readily modified to create a multitude of derivatives with varying pharmacological profiles. chemicalbridge.co.uk This structural versatility allows for the fine-tuning of a compound's properties to enhance its efficacy and selectivity for specific biological targets.
Research has demonstrated that indole derivatives possess a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com For instance, certain indole derivatives have been investigated for their potent anticancer activity against various cancer cell lines, with some compounds showing the ability to inhibit crucial signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways. researchgate.net The ability of the indole scaffold to interact with multiple receptors contributes to its diverse biological effects, making it a valuable template for the design of new therapeutic agents.
Overview of Propanoic Acid Functionalities within Indole Scaffolds
The incorporation of a propanoic acid moiety at the C3 position of the indole ring is a common strategy in the design of bioactive molecules. Indole-3-propionic acid (IPA), a metabolite derived from the gut microbiota, is a well-studied example that showcases the biological importance of this structural feature. nih.gov Research has shown that IPA and its derivatives exhibit a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov
The propanoic acid side chain can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can affect solubility, cell membrane permeability, and binding affinity to target proteins. For example, studies on indole-3-propanoic acid derivatives have explored their potential as agonists for sphingosine-1-phosphate 1 (S1P1) receptors and as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Furthermore, the synthesis of various indole-substituted propanoic acid derivatives has been pursued to evaluate their potential as antimicrobial agents. researchgate.netresearchgate.net
Research Trajectories and Academic Relevance of 3-(5-chloro-1H-indol-3-yl)propanoic Acid
While direct and extensive research solely focused on this compound is still emerging, the academic relevance of this compound can be inferred from studies on closely related molecules. The presence of the 5-chloro substituent on the indole ring is a key feature that can significantly impact the compound's biological activity. Halogenation is a common medicinal chemistry strategy to enhance the potency and metabolic stability of drug candidates.
Research on other 5-chloroindole (B142107) derivatives has revealed promising biological activities. For instance, new 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity, demonstrating potent inhibition of mutant EGFR/BRAF pathways. mdpi.comresearchgate.net Additionally, studies on 5-chloroindole have identified it as a potent allosteric modulator of the 5-HT₃ receptor. nih.gov These findings suggest that the 5-chloro substitution on the indole ring of this compound could confer valuable pharmacological properties.
Future research on this compound is likely to explore its potential in several areas, including:
Anticancer Research: Building on the findings for other 5-chloroindole derivatives, this compound could be investigated for its cytotoxic activity against various cancer cell lines. orientjchem.org
Antimicrobial Drug Discovery: The combination of the indole and propanoic acid moieties suggests potential as an antimicrobial agent. researchgate.netresearchgate.net
Neuroprotective Studies: Given the known neuroprotective effects of indole-3-propionic acid, the 5-chloro derivative warrants investigation for its potential to mitigate neuronal damage and oxidative stress.
The synthesis of this compound can likely be achieved through established methods for the synthesis of indole derivatives and substituted propanoic acids. researchgate.netfrontiersin.org Further investigation into its synthesis and biological evaluation is necessary to fully elucidate its academic and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMRMMVZDAFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203429 | |
| Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-22-2 | |
| Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054904222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 5 Chloro 1h Indol 3 Yl Propanoic Acid
Strategies for the Preparation of 3-(5-chloro-1H-indol-3-yl)propanoic Acid
Esterification and Targeted Halogenation Routes
One common strategy involves the initial synthesis of the indole-3-propanoic acid backbone, followed by selective halogenation. This route leverages the well-established chemistry of the parent indole (B1671886) ring. The propanoic acid side chain is often protected as an ester to prevent side reactions during the halogenation step.
The general sequence for this approach is as follows:
Esterification: Indole-3-propanoic acid is converted to its corresponding ester, typically a methyl or ethyl ester, using standard conditions such as Fischer esterification (acid catalyst in alcohol) or by reaction with an alkyl halide in the presence of a base. This protection enhances solubility in organic solvents and deactivates the carboxyl group.
Targeted Halogenation: The indole-3-propanoate ester is then subjected to electrophilic chlorination. Reagents such as N-chlorosuccinimide (NCS) are commonly used to achieve regioselective chlorination at the C5 position of the indole ring. The reaction conditions, including solvent and temperature, are optimized to favor mono-halogenation at the desired position.
Hydrolysis: The final step involves the saponification of the ester group to yield the target carboxylic acid, this compound. This is typically achieved by treatment with an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidic workup.
| Step | Reagents and Conditions | Intermediate/Product |
| Esterification | Indole-3-propanoic acid, Methanol, H₂SO₄ (cat.), Reflux | Methyl 3-(1H-indol-3-yl)propanoate |
| Halogenation | Methyl 3-(1H-indol-3-yl)propanoate, N-Chlorosuccinimide (NCS), Acetonitrile (B52724), RT | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
| Hydrolysis | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate, NaOH(aq), Methanol, Reflux; then HCl(aq) | This compound |
Conversion Pathways from Indole-3-carboxaldehyde Precursors
An alternative and highly effective route begins with a pre-functionalized indole, specifically 5-chloro-1H-indole-3-carboxaldehyde, which is a commercially available starting material. sigmaaldrich.com This approach builds the propanoic acid side chain onto the existing chloro-substituted indole core.
Key transformations in this pathway include:
Knoevenagel Condensation: 5-chloro-1H-indole-3-carboxaldehyde can react with active methylene (B1212753) compounds like malonic acid or its esters in the presence of a base (e.g., piperidine or pyridine). This condensation reaction forms a 3-(5-chloro-1H-indol-3-yl)acrylic acid derivative.
Reduction: The resulting α,β-unsaturated acid or ester is then reduced to the corresponding saturated propanoic acid derivative. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for reducing the carbon-carbon double bond. If an ester was used, a final hydrolysis step is required to obtain the carboxylic acid.
A series of indole-propanoic acid derivatives has been successfully synthesized from indole-3-carbaldehyde precursors, demonstrating the viability of this general approach. researchgate.net
| Reaction Type | Starting Materials | Key Reagents | Product of Step |
| Knoevenagel Condensation | 5-chloro-1H-indole-3-carboxaldehyde, Malonic acid | Piperidine, Pyridine | (E)-3-(5-chloro-1H-indol-3-yl)acrylic acid |
| Reduction | (E)-3-(5-chloro-1H-indol-3-yl)acrylic acid | H₂, Pd/C | This compound |
Synthesis via Organometallic Coupling Reactions (e.g., Sonogashira Reaction)
Organometallic cross-coupling reactions provide powerful tools for constructing the indole ring system itself. The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for forming carbon-carbon bonds under mild conditions. wikipedia.org
A plausible synthetic strategy using this reaction would involve:
Sonogashira Coupling: An N-protected 4-chloro-2-iodoaniline is coupled with a terminal alkyne bearing a protected propanoic acid moiety, for example, ethyl 4-pentynoate. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comnih.gov
Cyclization: The resulting N-alkynyl aniline intermediate undergoes a subsequent cyclization reaction to form the indole ring. This ring-closure can be promoted by various catalysts or conditions, often involving a transition metal.
This method allows for the convergent assembly of highly functionalized indoles by combining two complex fragments. acs.org Although it requires more steps to prepare the starting materials, it offers significant flexibility in introducing substituents on both the aniline and alkyne components.
Derivatization Techniques for Enhancing or Modulating the Core Structure
Once this compound is synthesized, its structure can be further modified to fine-tune its properties. Derivatization can occur at the indole nitrogen, the propanoic acid side chain, or other positions on the indole ring.
N-Alkylation and Modifications at the Propanoic Acid Side Chain
N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents. This is typically achieved by deprotonating the indole with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkylating agent like an alkyl halide or tosylate. google.comnih.gov The introduction of different alkyl or aryl groups at the N1 position can significantly impact the molecule's electronic and steric properties. Enantioselective methods for N-alkylation have also been developed to create chiral N-functionalized indoles. mdpi.com
Side Chain Modification: The propanoic acid group is a versatile handle for further chemical transformations.
Amide Formation: The carboxylic acid can be converted to an amide by coupling with a primary or secondary amine using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or BOP reagent. mdpi.com
Esterification: As mentioned previously, the acid can be converted to various esters, which may serve as prodrugs or modify the compound's solubility and transport characteristics. acs.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-chloro-1H-indol-3-yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group |
| Indole Nitrogen | N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I, BnBr) | N-Alkyl Indole |
| Propanoic Acid Side Chain | Amide Coupling | Amine, DCC or BOP | Amide |
| Propanoic Acid Side Chain | Esterification | Alcohol, Acid Catalyst | Ester |
| Propanoic Acid Side Chain | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
Strategic Functionalization at Various Positions of the Indole Ring
Further substitution on the indole ring allows for a comprehensive exploration of the chemical space around the core structure. The existing substituents at C3 and C5 direct subsequent electrophilic aromatic substitution reactions.
C2 Position: The C2 position is a common site for functionalization. Lithiation at the N1 position followed by reaction with an electrophile can sometimes lead to substitution at C2.
C4, C6, and C7 Positions: These positions on the benzene (B151609) portion of the indole ring are accessible to electrophilic substitution, such as nitration, further halogenation, or Friedel-Crafts reactions. The directing effects of the C5-chloro (ortho-, para-directing) and C3-propanoic acid (meta-directing with respect to the pyrrole nitrogen's influence) groups will determine the regiochemical outcome of these reactions. For instance, nitration might be expected to occur at the C4 or C6 positions.
The synthesis of polysubstituted indol-3-yl derivatives is an active area of research, with many methods being developed to control the regioselectivity of these functionalization reactions. nih.gov
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
This compound is a valuable building block for the construction of more complex molecules, particularly those with potential pharmacological applications. The 5-chloro-indole nucleus is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets.
Applications in the Synthesis of Pharmacologically Active Scaffolds
The 5-chloro-indole moiety is a key component in the design of various therapeutic agents. Its incorporation into a molecular structure can significantly influence binding affinity and pharmacokinetic properties. Derivatives of 5-chloro-indole have been developed as potent inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.
For example, novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and shown to possess significant antiproliferative activity. These compounds act as potent inhibitors of mutant EGFR and BRAF pathways. In the synthesis of such complex molecules, a functionalized 5-chloro-indole, like this compound, serves as a crucial starting material or intermediate. The propanoic acid side chain provides a reactive handle for linking the indole core to other pharmacophoric elements or for constructing more elaborate heterocyclic systems.
| Compound Class | Target Pathway | Role of 5-Chloro-Indole Scaffold |
|---|---|---|
| 5-chloro-indole-2-carboxylate derivatives | EGFR / BRAF | Core structural motif essential for inhibitory activity. |
| Pyrrolo[3,4-b]indol-3-one derivatives | EGFR / BRAF | Provides key binding interactions with the target proteins. |
| Indole-2-carboxamide derivatives | EGFRWT / EGFRT790M | Forms the foundational structure for potent dual inhibitors. |
The synthesis of these complex inhibitors often involves multi-step sequences where the indole ring is constructed or modified. Using a pre-functionalized building block like this compound can streamline the synthetic route, allowing for efficient introduction of the key 5-chloro-indole scaffold along with a side chain suitable for further chemical modification.
Integration into Advanced Peptide Synthesis Methodologies
The structural similarity of this compound to the amino acid tryptophan allows for its incorporation into peptide chains, creating peptidomimetics or peptides with unnatural amino acids. This integration is a key strategy in medicinal chemistry to enhance peptide stability, modulate biological activity, and probe peptide-protein interactions.
The compound can be integrated into peptide synthesis, particularly solid-phase peptide synthesis (SPPS), which is the dominant methodology for creating custom peptide sequences. A closely related compound, (2S)-3-(5-chloro-1H-indol-3-yl)-2-aminopropanoic acid, also known as 5-chloro-L-tryptophan, is commercially available with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its alpha-amino group (Fmoc-Trp(5-Cl)-OH). nih.gov The Fmoc group is the standard protecting group for the amine function of amino acids used in SPPS.
The availability of this Fmoc-protected building block confirms that the 5-chloro-indole side chain is compatible with the chemical conditions of SPPS. This compound, which lacks the alpha-amino group, can be used as a C-terminal capping agent or as a linker within a peptide-drug conjugate. The synthesis involves activating the carboxylic acid group of the indole derivative and coupling it to the free N-terminal amine of a growing peptide chain on a solid support. This process allows for the precise placement of the 5-chloro-indole moiety at desired positions within a peptide sequence, thereby imparting unique structural and functional properties to the final molecule.
Structure Activity Relationship Sar Studies of 3 5 Chloro 1h Indol 3 Yl Propanoic Acid and Its Derivatives
Elucidation of Key Structural Determinants for Biological Efficacy
The biological activity of indole (B1671886) derivatives is intricately linked to their three-dimensional structure and the specific chemical groups they possess. The indole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets. mdpi.com For derivatives of 3-(5-chloro-1H-indol-3-yl)propanoic acid, the key determinants of efficacy are the halogen substitution, the nature of the acidic side chain, and the molecule's stereochemistry.
The introduction of a chlorine atom into a biologically active molecule can significantly alter its properties and, consequently, its efficacy. eurochlor.org Halogen atoms, particularly chlorine, can enhance biological activity through several mechanisms. They increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the electronegativity and size of the chlorine atom can lead to specific electronic and steric interactions with the target receptor, potentially increasing binding affinity. eurochlor.org
In the context of indole derivatives, halogen substitutions have been shown to be a critical factor in modulating activity. SAR analyses of various indole-based compounds have revealed that the presence and position of a halogen can dramatically impact biological outcomes. For instance, in certain series of indole derivatives designed as anticancer agents, substitutions with chloro and bromo groups significantly enhanced their activity. nih.gov However, the effect is highly dependent on the specific compound series and its biological target. In a study of N'-phenylindol-3-ylglyoxylhydrazides as ligands for the benzodiazepine (B76468) receptor, derivatives with a chlorine atom at the 5-position of the indole ring were found to be completely devoid of binding affinity, highlighting the nuanced and often unpredictable role of halogenation. mdpi.com The C5 position is a common site for substitution, and the electronic-withdrawing nature of chlorine at this position can influence the electron density of the entire indole ring system, thereby affecting its interaction with protein targets.
The propanoic acid side chain at the C3 position of the indole ring is a crucial feature for the biological activity of this class of compounds. Both the length of the alkyl chain and the presence of the terminal carboxylic acid group are critical for receptor recognition and binding.
Studies comparing indole-3-alkanecarboxylic acids with varying chain lengths have demonstrated the importance of this parameter. For example, investigations into the effects of indole-3-propionic acid and indole-3-butyric acid on glucose metabolism in rats showed differential activities, indicating that the length of the side chain influences their biological profile. nih.gov Research on the DNA binding profiles of indole derivatives also suggests that the side chain length is a determinant of interaction strength and mode. researchgate.net The propanoic acid chain provides a specific spatial orientation and flexibility that allows the terminal carboxylate group to engage in key interactions, such as hydrogen bonding or ionic interactions, with amino acid residues in a receptor's binding pocket.
The carboxylic acid moiety itself is a key pharmacophore. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic bonds with positively charged residues like lysine (B10760008) or arginine in a target protein. Computational studies on indole-2-carboxylic acid and its derivatives have explored the energetic contribution of the carboxyl group to the stability of the molecule. researchgate.net This functional group is often essential for anchoring the ligand to its receptor, and its removal or replacement typically leads to a significant loss of activity.
When a chiral center is present in a molecule, the different stereoisomers (enantiomers) can exhibit markedly different biological activities. This is because biological targets like receptors and enzymes are themselves chiral, and they can differentiate between the three-dimensional arrangements of atoms in each enantiomer.
For indole propanoic acid derivatives, if a substituent is introduced at the α-position of the propanoic acid side chain, a chiral center is created. A study on the enantiomers of a related compound, 2-(5,6-dichloro-3-indolyl)propionic acid, provides insight into the potential importance of stereochemistry. nih.gov In that research, the racemic mixture was separated into its (S)-(+) and (R)-(-) enantiomers. While there was no significant difference between the enantiomers in their hypocotyl growth-inhibiting activity, their activity was stronger than the parent compound, indole-3-acetic acid. nih.gov This suggests that for certain activities, the specific spatial arrangement of the groups around the chiral center can be critical for optimal interaction with the biological target. Therefore, for any α-substituted derivative of this compound, it is essential to evaluate the activity of the individual enantiomers, as one may be significantly more potent or have a different biological profile than the other.
Comparative Analysis of Related Indole Propanoic Acid Derivatives and Their Activity Profiles
The biological activity of this compound can be better understood by comparing it to related indole propanoic acid derivatives. These comparisons help to build a comprehensive SAR profile.
A study on a series of indole-5-propanoic acid derivatives as G-protein coupled receptor 40 (GPR40) agonists found that substitutions on the indole ring and the phenyl group attached to it were critical for activity. nih.gov For example, compound 8o in that series, which featured a trifluoromethyl group, showed a high agonistic activity with an EC50 of 9.4 nM. nih.gov This highlights how different substituents on the indole core can tune the biological response.
In another example, the herbicidal activity of α-substituted indole-3-carboxylic acid derivatives was evaluated. frontiersin.orgnih.gov These studies provide a framework for understanding how modifications to the side chain, rather than the indole ring itself, can impact function. The synthesis of various analogs allows for a systematic exploration of the structural requirements for antagonist activity at the auxin receptor TIR1. frontiersin.orgnih.gov
The table below summarizes the activity of selected indole propanoic acid derivatives from various studies, illustrating the impact of structural modifications on biological function.
| Compound/Derivative | Modification | Biological Activity/Target | Key Finding | Reference |
| 2-(5,6-dichloro-3-indolyl)propionic acid | Dichloro substitution on indole ring | Plant auxin activity | Stronger growth-inhibiting activity than the parent auxin. nih.gov | nih.gov |
| Indole-3-butyric acid | Increased side chain length (vs. propionic) | Glucose metabolism | Led to an increase in serum free fatty acids in normal rats. nih.gov | nih.gov |
| Indole-5-propanoic acid derivative (8o) | Phenyl and CF3 substitution on indole | GPR40 Agonist | Potent agonist with an EC50 of 9.4 nM. nih.gov | nih.gov |
| α-substituted indole-3-carboxylic acids | Various substitutions on the side chain | Herbicidal (TIR1 antagonist) | Activity is dependent on the nature of the α-substituent. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
This table is for illustrative purposes and includes data from related but distinct indole propanoic acid derivatives to highlight SAR principles.
Computational Approaches to SAR: Molecular Docking and Ligand-Target Recognition
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating SAR at the atomic level. researchgate.net These techniques predict how a ligand, such as this compound, might bind to the active site of a target protein.
Molecular docking studies involve placing a 3D model of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. rjsocmed.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-receptor complex. For example, docking studies on indole derivatives targeting various enzymes have identified crucial amino acid residues involved in binding. nih.gov Such insights are invaluable for explaining observed SAR data and for guiding the design of new analogs with improved binding.
Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand and protein over time, providing a more dynamic picture of the binding event. acs.org These computational approaches can help to:
Visualize the binding mode of this compound within a target protein.
Explain why certain structural modifications enhance or diminish activity.
Predict the binding affinity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.
For instance, docking studies on pyrazoline derivatives demonstrated that the synthesized compounds had better docking scores than a reference drug, suggesting they could be promising lead molecules. rjsocmed.com Similarly, applying these methods to this compound would provide a rational basis for its observed biological effects and pave the way for the development of more potent and selective therapeutic agents.
Antimicrobial Research Pathways
The exploration of novel antimicrobial agents is a critical area of research in the face of growing resistance to existing drugs. Indole-based compounds, in particular, have been a subject of interest for their potential to inhibit the growth of various pathogens. Research into this compound and its derivatives has followed several key pathways.
Antitubercular Activity Against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. Studies have been undertaken to evaluate a series of indole derivatives, including (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides, for their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis researchgate.net. Within this broader class of molecules, compounds featuring a chloro-substitution on the indole ring, such as this compound, have been included in screening efforts to assess their potential as antitubercular agents researchgate.netmolaid.com.
Exploration of Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase IV)
A crucial aspect of developing new antimicrobial drugs is understanding their mechanism of action. For many antibacterial agents, the bacterial enzymes DNA gyrase and topoisomerase IV are key targets nih.govwikipedia.org. These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to cell death nih.govpatsnap.com. While the specific inhibitory activity of this compound on these enzymes has not been detailed, the broader class of indole-containing compounds is an area of active investigation for novel topoisomerase inhibitors. The general mechanism involves disrupting the enzyme's ability to manage DNA supercoiling, which is vital for bacterial survival nih.govwikipedia.org.
Impact on Bacterial Load in Pre-clinical Models
Following promising in vitro results, the evaluation of a compound's efficacy in preclinical models is a standard progression. This step assesses the agent's ability to reduce the bacterial burden in a living organism. At present, specific data on the impact of this compound on the bacterial load of Mycobacterium tuberculosis in preclinical settings is not available in published literature.
Antifungal Activity Studies
In addition to antitubercular research, the potential of indole derivatives as antifungal agents has been explored. A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their preliminary in vitro antifungal activity researchgate.net. The inclusion of halogen atoms like chlorine is a common strategy in medicinal chemistry to potentially enhance the biological activity of a compound.
Antibacterial Activity Investigations
The scope of antimicrobial research for indole derivatives extends to a range of pathogenic bacteria. As part of a larger investigation into novel synthetic molecules, (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have been screened for general antibacterial properties researchgate.net. The goal of such studies is to identify compounds with broad-spectrum activity or specific efficacy against drug-resistant bacterial strains.
Anti-inflammatory Research
Chronic inflammation is a component of numerous diseases, driving a continuous search for new anti-inflammatory agents. Indole-based structures are of interest in this field, partly due to the anti-inflammatory properties of natural indole derivatives like indole-3-propionic acid nih.govresearchgate.net. Research has been conducted on synthetic indolepropanoic acid derivatives to explore their potential as inhibitors of key inflammatory enzymes. For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade nih.gov. While this research focused on a different isomer, it highlights the general interest in indolepropanoic acids as a scaffold for developing new anti-inflammatory therapies.
An examination of the investigational biological activities of the chemical compound this compound reveals a focus on its potential therapeutic applications, particularly in modulating inflammatory pathways, exploring antitumor properties, and interacting with specific receptors and enzymes. Research into this and structurally similar indole-based molecules has provided insights into their mechanisms of action at a cellular and molecular level.
Advanced Analytical and Characterization Methodologies in Research on 3 5 Chloro 1h Indol 3 Yl Propanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the molecular structure of newly synthesized or isolated compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton framework.
¹H NMR: In the proton NMR spectrum of 3-(5-chloro-1H-indol-3-yl)propanoic acid, distinct signals are expected for the protons of the indole (B1671886) ring and the propanoic acid side chain. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). chemicalbook.com The aromatic protons on the chloro-substituted benzene (B151609) ring would appear in the δ 7-8 ppm region. Specifically, the proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, with coupling constants characteristic of ortho and meta relationships. mdpi.com The proton at C2 of the indole ring would resonate as a singlet or a narrow triplet around δ 7.1-7.3 ppm. The aliphatic protons of the propanoic acid chain would appear more upfield, with the two methylene (B1212753) groups (-CH₂CH₂COOH) showing as two distinct triplets around δ 3.0 and δ 2.6 ppm, respectively. chemicalbook.com The acidic proton of the carboxyl group is often broad and can be observed at a very downfield shift (>12 ppm). chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. mdpi.com Carbons of the indole ring typically resonate between δ 100 and δ 140 ppm. mdpi.com The carbon atom bearing the chlorine (C5) would be directly observed, and its chemical shift would be influenced by the halogen's electronegativity. The two methylene carbons of the propanoic acid side chain would be found in the upfield region of the spectrum, typically between δ 20 and δ 40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ Predicted values are based on data from analogous compounds. chemicalbook.commdpi.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| COOH | >12.0 (broad s) | ~175 |
| N-H | ~11.0 (broad s) | - |
| C2-H | ~7.2 (s) | ~124 |
| C4-H | ~7.6 (d) | ~125 |
| C6-H | ~7.1 (dd) | ~120 |
| C7-H | ~7.4 (d) | ~113 |
| -CH₂- (alpha to indole) | ~3.0 (t) | ~20 |
| -CH₂- (alpha to COOH) | ~2.6 (t) | ~35 |
| C3 | - | ~113 |
| C3a | - | ~128 |
| C5 | - | ~125 |
| C7a | - | ~135 |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would display several characteristic absorption bands.
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically overlaps with C-H stretching signals. docbrown.info
A sharp, strong absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.comdocbrown.info
A distinct peak around 3300-3400 cm⁻¹ would indicate the N-H stretching of the indole ring. mdpi.comresearchgate.net
Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain appear just below 3000 cm⁻¹. researchgate.net
Bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic indole ring. mdpi.com
A C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for this compound Data based on characteristic frequencies for known functional groups. mdpi.comdocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Sharp, Strong |
| Indole | N-H stretch | 3300-3400 | Medium |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium-Weak |
| Alkyl Chain | C-H stretch | 2850-2975 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium |
| Aryl Halide | C-Cl stretch | 600-800 | Medium-Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like the indole ring. The indole nucleus is the primary chromophore in this compound. Indole itself typically shows two main absorption bands: a strong band around 220 nm and a less intense, structured band between 260 and 290 nm. researchgate.net The presence of the chloro-substituent on the benzene ring is expected to cause a slight bathochromic (red) shift of these absorption maxima. Analysis in solvents of different polarities can also provide insight into the nature of the electronic transitions. researchgate.net
Chromatographic Methods for Purity Assessment and Compound Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of this compound. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.net
A typical method would employ a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water (often containing a small amount of an acid like trifluoroacetic acid or a buffer to ensure the carboxylic acid remains protonated). pensoft.netresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the indole chromophore absorbs strongly, such as 225 nm or 280 nm. researchgate.net This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination, often reported as a percentage of the total peak area. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density and, consequently, the atomic positions. mdpi.com
This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov It would definitively show the relative orientation of the propanoic acid side chain with respect to the planar indole ring system and reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid and indole N-H groups. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound and to obtain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₀ClNO₂, giving it a monoisotopic mass of approximately 223.04 Da. uni.lu
In electrospray ionization (ESI) mass spectrometry, the compound can be observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions. The presence of chlorine is readily identified by a characteristic isotopic pattern, where the [M+2] peak is approximately one-third the intensity of the main molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. uni.lu Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation, which can help elucidate the structure. A characteristic fragmentation would be the loss of the propanoic acid group (or parts of it, like COOH or CH₂CH₂COOH), leading to a prominent fragment ion corresponding to the stable 5-chloro-indole moiety. nist.gov
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₀ClNO₂) using ESI Data predicted for various common adducts. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.047 |
| [M+Na]⁺ | 246.029 |
| [M-H]⁻ | 222.033 |
| [M+K]⁺ | 262.003 |
Computational Chemistry and In Silico Approaches in Early Discovery Research
Early-stage research on novel chemical entities heavily relies on computational chemistry to build a foundational understanding of a compound's behavior at the molecular level. These in silico techniques are crucial for prioritizing candidates for synthesis and biological evaluation, saving significant time and resources. The application of these methods to this compound involves a multi-faceted approach, encompassing the simulation of its dynamic movements and interactions, as well as the prediction of its biological effects and metabolic fate.
To understand the therapeutic potential of this compound, it is essential to characterize its interactions with biological targets, typically proteins such as enzymes or receptors. Molecular dynamics (MD) simulations offer a powerful method to study these interactions in a dynamic environment that mimics physiological conditions. An MD simulation calculates the motion of every atom in a system over time, based on a given force field, providing a detailed view of how the compound binds to its target. This can reveal key information about the stability of the compound-protein complex, the specific amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.
In cases where the three-dimensional structure of the target protein has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This technique constructs an atomic-resolution model of the target protein using its amino acid sequence and a known experimental structure of a related homologous protein as a template. Once a reliable model of the target is built, this compound can be "docked" into the active site, and MD simulations can be run to refine the binding pose and assess the interaction dynamics.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
| Simulation Parameter | Value | Significance |
| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Indicates a strong and stable binding interaction with the target. |
| Root Mean Square Deviation (RMSD) | 1.2 Å | Shows the stability of the compound's position within the binding site over the simulation time. |
| Key Interacting Residues | Tyr123, Phe256, Arg311 | Identifies the specific amino acids crucial for anchoring the compound in the active site. |
| Predominant Interaction Types | Hydrogen Bonding, Pi-Stacking | Elucidates the nature of the chemical forces governing the binding event. |
This table presents hypothetical data for illustrative purposes, as specific experimental or simulation data for this compound's interactions are not publicly available.
Beyond target interaction, the success of a potential drug is contingent on its ADME properties, which determine its bioavailability and persistence in the body. Predictive modeling, often leveraging machine learning and quantitative structure-activity relationship (QSAR) models, is a cornerstone of modern in silico ADME profiling. These models are trained on large datasets of known compounds and their experimentally determined properties.
For this compound, these predictive tools can estimate a range of crucial parameters. For example, models can predict its likely absorption characteristics, such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). They can also forecast its distribution in the body by predicting plasma protein binding and blood-brain barrier penetration. Metabolic stability and potential sites of metabolism by cytochrome P450 enzymes can be identified, and excretion pathways can be suggested.
In parallel, predictive models for bioactivity can screen this compound against a wide array of biological targets to identify potential therapeutic activities or off-target effects. These models analyze the structural features of the molecule and compare them to those of compounds with known activities.
Table 2: Predicted ADME Profile for this compound
| ADME Parameter | Predicted Value | Implication for Drug Development |
| Human Intestinal Absorption (HIA) | > 90% | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane passage. |
| Plasma Protein Binding (PPB) | ~85% | Indicates a moderate fraction will be bound to plasma proteins, affecting free concentration. |
| Blood-Brain Barrier (BBB) Permeation | Low | Suggests limited effects on the central nervous system. |
| CYP2D6 Inhibition | Low Probability | Reduced risk of drug-drug interactions involving this key metabolic enzyme. |
| Aqueous Solubility (logS) | -3.5 | Moderate solubility, may require formulation strategies for optimal delivery. |
This table is generated for illustrative purposes based on typical computational predictions for a molecule with this structure. Specific data would require dedicated studies.
Future Research Perspectives and Directions for 3 5 Chloro 1h Indol 3 Yl Propanoic Acid
Design and Synthesis of Novel Analogues with Improved Potency and Selectivity
The core structure of 3-(5-chloro-1H-indol-3-yl)propanoic acid presents a versatile template for the design and synthesis of new analogues with enhanced potency and selectivity for various biological targets. Research into related 5-chloro-indole derivatives has demonstrated the feasibility and potential of such synthetic endeavors.
Future synthetic strategies could focus on several key modifications:
Substitution on the Indole (B1671886) Ring: Introducing additional substituents on the indole nucleus could significantly modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins.
Modification of the Propanoic Acid Chain: Altering the length, rigidity, or functional groups of the propanoic acid side chain can impact the compound's pharmacokinetic properties and its interaction with the target's binding pocket.
N-Substitution of the Indole: Alkylation or arylation at the N1 position of the indole ring has been shown to be a successful strategy in developing potent inhibitors of various enzymes. nih.gov
For instance, studies on 5-chloro-indole-2-carboxylate derivatives have yielded potent inhibitors of mutant EGFR/BRAF pathways, highlighting the importance of the 5-chloro-indole moiety in achieving high binding affinity. mdpi.com In one study, the synthesis of a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acids and their corresponding ethyl esters led to the identification of compounds with significant antiproliferative activity. mdpi.com The synthesis involved the reaction of 5-chloro-3-formyl indole-2-carboxylate (B1230498) with various amines, followed by reduction and, in some cases, saponification. mdpi.com These synthetic approaches could be adapted to generate novel analogues of this compound.
The following table outlines some of the synthesized 5-chloro-indole derivatives and their reported activities, which can guide the design of new analogues of this compound.
| Compound Name | Structure | Reported Activity |
| Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Potent EGFR inhibitor (IC50 = 74 nM) mdpi.com | |
| Ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | Most potent EGFR inhibitor in the series (IC50 = 68 nM) mdpi.com | |
| 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid | Antiproliferative action (GI50 = 78 nM) mdpi.com | |
| 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide | Inhibitor of human liver glycogen (B147801) phosphorylase a (hLGPa) (IC50 = 0.90µM) nih.gov |
These examples underscore the potential for creating a library of novel this compound analogues with fine-tuned biological activities.
Exploration of Polypharmacological Profiles and Multi-Targeting Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases, leading to a growing interest in polypharmacology—the design of single molecules that can modulate multiple targets. nih.govmdpi.com The indole scaffold is particularly well-suited for the development of multi-target agents due to its ability to interact with a wide range of biological targets. mdpi.com
Future research on this compound should explore its potential as a polypharmacological agent. This could involve:
In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding of the compound to a wide array of protein targets. mdpi.com
Phenotypic Screening: Testing the compound in various cell-based assays can uncover unexpected biological activities and potential new targets.
Kinase Profiling: Given that many indole derivatives are kinase inhibitors, screening this compound against a panel of kinases could reveal a multi-targeting profile.
For example, research on 5-chloro-indole-2-carboxylate derivatives has led to the development of dual inhibitors of EGFR and BRAF, two key kinases involved in cancer progression. mdpi.com The 5-chloro-indole moiety was found to be crucial for binding to the hydrophobic pocket of these kinases. mdpi.com This suggests that this compound could also possess multi-targeting capabilities, potentially acting on different classes of enzymes or receptors.
Another study on a 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid derivative demonstrated its potential as a polypharmacological agent with anti-inflammatory and anti-allergic activities, possibly through the modulation of PPARγ. mdpi.com This highlights the potential for indole-propanoic acid derivatives to interact with nuclear receptors in addition to enzymes.
Development of Lead Compounds for Specific Therapeutic Applications
The structural features of this compound make it a promising starting point for the development of lead compounds for various therapeutic areas. The indole nucleus is a common feature in many anticancer agents, and the 5-chloro substitution has been shown to enhance the activity of some of these compounds. mdpi.com
Future research should focus on identifying and optimizing the therapeutic potential of this compound and its analogues for specific diseases, including:
Oncology: Given the success of other 5-chloro-indole derivatives as inhibitors of cancer-related kinases like EGFR and BRAF, this compound warrants investigation for its antiproliferative effects in various cancer cell lines. mdpi.comresearchgate.net
Inflammatory Diseases: Indole-3-propanoic acid itself has been shown to have anti-inflammatory properties. The addition of the chloro group could modulate this activity, making it a candidate for the treatment of inflammatory conditions.
Infectious Diseases: Some indole derivatives have demonstrated synergistic action with antibiotics against drug-resistant bacteria. nih.gov The potential of this compound in this area is worth exploring.
The development of lead compounds will require a multidisciplinary approach, combining medicinal chemistry, in vitro and in vivo pharmacology, and toxicology studies to identify promising candidates for further development.
Investigation of Synergistic Effects in Combination Research Strategies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov This approach can lead to enhanced efficacy, reduced toxicity, and the prevention of drug resistance. The investigation of the synergistic effects of this compound in combination with other therapeutic agents represents a promising avenue for future research.
Potential combination strategies to explore include:
Combination with Chemotherapeutic Agents: Investigating whether this compound can enhance the efficacy of existing chemotherapy drugs or overcome mechanisms of resistance.
Combination with Targeted Therapies: If the compound is found to inhibit a specific pathway, combining it with a drug that targets a complementary pathway could lead to synergistic effects.
Combination with Antibiotics: Building on the findings that some indole derivatives can potentiate the activity of antibiotics, this compound could be tested for its ability to combat drug-resistant bacterial infections when used in combination with standard antibiotics. nih.gov
For instance, a study on substituted indole derivatives demonstrated their ability to act synergistically with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), likely by permeabilizing the bacterial cell membrane. nih.gov This provides a strong rationale for exploring similar synergistic interactions with this compound. The goal of such research would be to identify drug combinations that offer a greater therapeutic benefit than either agent alone.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-chloro-1H-indol-3-yl)propanoic Acid, and how can reaction yields be optimized?
- Answer : A common approach involves condensation reactions using indole precursors. For example, refluxing 3-formyl-1H-indole derivatives with appropriate reagents (e.g., thiazolidinones or hydrazines) in acetic acid with sodium acetate as a catalyst can yield indole-propanoic acid derivatives . Optimization strategies include:
- Adjusting molar ratios of reactants (e.g., 1:1 stoichiometry for aldehyde and nucleophile).
- Extending reflux time (2.5–3 hours) to ensure complete cyclization.
- Recrystallization from acetic acid to improve purity .
Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm indole ring substitution patterns and propanoic acid chain connectivity. Compare chemical shifts with structurally related compounds (e.g., 3-(1H-Indol-3-yl)propanoic acid) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 229.6 g/mol for CHClNO) via ESI-MS .
Q. How should researchers handle stability challenges during storage of this compound?
- Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation.
- Maintain temperatures below -20°C for long-term stability, as indole derivatives are prone to decomposition at room temperature .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or binding interactions of this compound in biological systems?
- Answer :
- Molecular Docking : Use software like Molecular Operating Environment (MOE) to model interactions with target proteins (e.g., enzymes or receptors). Validate docking poses against Protein Data Bank (PDB) structures .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the indole ring and propanoic acid moiety .
- MD Simulations : Perform molecular dynamics simulations in explicit solvent (e.g., water) to assess conformational stability over time .
Q. How can researchers resolve discrepancies between experimental spectroscopic data and theoretical predictions for derivatives of this compound?
- Answer :
- Cross-validate NMR/IR data with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms or stereochemistry .
- Compare experimental -NMR shifts with computed values (e.g., via Gaussian software) to identify potential solvent effects or proton exchange phenomena .
- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm through-space correlations in complex derivatives .
Q. What methodologies are recommended for studying the metabolic stability of this compound in vitro?
- Answer :
- Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes to calculate half-life .
- CYP450 Inhibition Screening : Use fluorometric assays to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
- Plasma Stability Tests : Incubate in fresh plasma (37°C) and quantify intact compound over 24 hours to evaluate esterase susceptibility .
Safety and Best Practices
- Handling Reactive Intermediates : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions). Quench reactive byproducts (e.g., chlorides) with aqueous bicarbonate .
- Waste Disposal : Neutralize acidic waste with sodium carbonate before disposal. Absorb spills with inert materials (e.g., sand) and store in sealed containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
